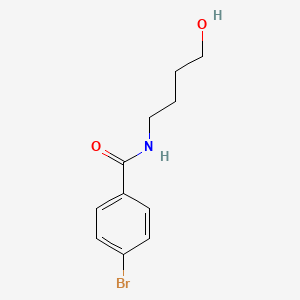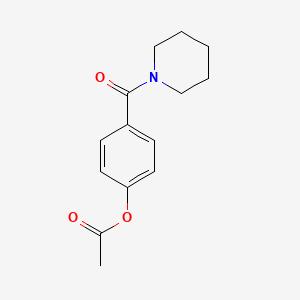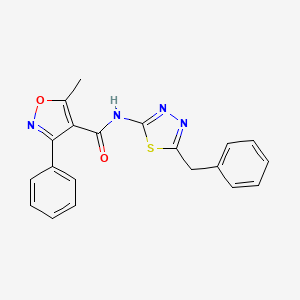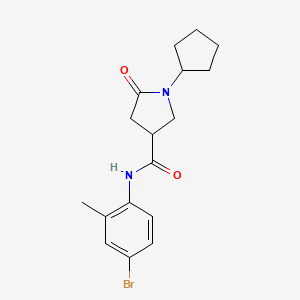
4-bromo-N-(4-hydroxybutyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(4-hydroxybutyl)benzamide is an organic compound with the molecular formula C11H14BrNO2 It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the fourth position and an N-(4-hydroxybutyl) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-hydroxybutyl)benzamide typically involves a multi-step process:
Bromination of Benzamide: The starting material, benzamide, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromobenzamide.
N-Alkylation: The 4-bromobenzamide is then reacted with 4-bromobutanol in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-N-(4-hydroxybutyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: The major product would be 4-bromo-N-(4-oxobutyl)benzamide.
Reduction: The major product would be N-(4-hydroxybutyl)benzamide.
Substitution: The major products would depend on the nucleophile used, such as 4-azido-N-(4-hydroxybutyl)benzamide or 4-thio-N-(4-hydroxybutyl)benzamide.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(4-hydroxybutyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 4-bromo-N-(4-hydroxybutyl)benzamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would need to be identified through detailed biochemical and pharmacological studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-bromo-N-(4-hydroxyphenyl)benzamide: Similar structure but with a phenyl group instead of a butyl group.
4-chloro-N-(4-hydroxybutyl)benzamide: Similar structure but with a chlorine atom instead of a bromine atom.
N-(4-hydroxybutyl)benzamide: Similar structure but without the bromine atom.
Uniqueness
4-bromo-N-(4-hydroxybutyl)benzamide is unique due to the presence of both a bromine atom and a hydroxybutyl group, which can impart specific chemical and biological properties. The bromine atom can participate in halogen bonding, while the hydroxybutyl group can enhance solubility and bioavailability.
Eigenschaften
Molekularformel |
C11H14BrNO2 |
|---|---|
Molekulargewicht |
272.14 g/mol |
IUPAC-Name |
4-bromo-N-(4-hydroxybutyl)benzamide |
InChI |
InChI=1S/C11H14BrNO2/c12-10-5-3-9(4-6-10)11(15)13-7-1-2-8-14/h3-6,14H,1-2,7-8H2,(H,13,15) |
InChI-Schlüssel |
DNYUFMVCOHKHPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NCCCCO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-2-phenoxypropanamide](/img/structure/B14960744.png)
![N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]butanamide](/img/structure/B14960746.png)

![2-(piperidin-1-yl)-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone](/img/structure/B14960762.png)
![2-(4-fluorophenyl)-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14960782.png)
![6-chloro-1'-isobutyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B14960783.png)



![2-(4-benzylpiperidin-1-yl)-8-methyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14960806.png)
![N-(2,3-dichlorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14960807.png)
![Propyl 4-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B14960808.png)
![N-[3-(diethylamino)propyl]biphenyl-4-carboxamide](/img/structure/B14960814.png)
